molecular formula C17H19O3P B045271 5-(Diphenylphosphinyl)pentanoic acid CAS No. 71140-70-0

5-(Diphenylphosphinyl)pentanoic acid

Cat. No. B045271
CAS RN: 71140-70-0
M. Wt: 302.3 g/mol
InChI Key: KIGXMYYGQYMICF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-(Diphenylphosphinyl)pentanoic acid involves complex organic reactions. For example, the Mitsunobu Reaction utilizes 4-(Diphenylphosphino)benzoic acid as a bifunctional reagent, serving both as a reductant and a pronucleophile, to stereospecifically invert secondary alcohols into esters carrying a phosphine oxide group (Muramoto et al., 2013). Additionally, the synthesis of novel 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid from isoflavones and arginine showcases the chemical versatility and potential for generating a variety of functionalized compounds (Zhang et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of related compounds shows a variety of conformations and bonding arrangements. For instance, dinuclear gold(I) chloride complexes of 1,4-bis(diphenylphosphinyl)butane and 1,5-bis(diphenylphosphinyl)pentane have been characterized, revealing insights into the structural implications of phosphine oxide derivatives in coordination chemistry (Schmidbaur et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving 5-(Diphenylphosphinyl)pentanoic acid derivatives are diverse, including the Mitsunobu Reaction for stereospecific inversion and reactions with RB(C6F5)2 reagents, indicating a sequence of synergistic frustrated Lewis pair addition reactions (Yu et al., 2013). These reactions demonstrate the compound's reactivity and potential for creating complex molecular architectures.

Physical Properties Analysis

The physical properties of these compounds can be studied through various spectroscopic techniques. A vibrational spectroscopic investigation and normal coordinate analysis of a structurally similar compound, 5-(2,5-dimethylphenoxy)-2,2-dimethyl pentanoic acid (Gemfibrozil), offer insights into the stability and electron density distribution within the molecule (Priya et al., 2011).

Chemical Properties Analysis

The chemical properties of 5-(Diphenylphosphinyl)pentanoic acid and its derivatives, including reactivity and potential as enzyme inhibitors or ligands in coordination chemistry, are highlighted by the synthesis of benzyl diisopropyl 5-phosphonopentanoate and its hydrolysis to 5-phosphonopentanoic acid, an analog of succinyl phosphate (Weyna et al., 2007).

Scientific Research Applications

  • Chemical Synthesis : The reaction of diphenyl(2-tetrahydrofurylmethyl)phosphine oxide with diphenylphosphonous acid leads to compounds like 4,5-bis(diphenylphosphinyl)pentanol. This study highlights the reversible nature of certain chemical reactions involving these compounds (Antoshin, Kharitonov, & Tsvetkov, 1990).

  • Drug Discovery : A one-step synthesis method has been developed for novel compounds such as 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid, suitable for drug discovery library synthesis (Zhang, Han, & Qiu, 2010).

  • Enzyme Inhibition : Derivatives like 2-amino-5-(imidazol-1-yl)pentanoic acid are potent inhibitors of nitric oxide synthases, which can be crucial for medical research (Ulhaq et al., 1998).

  • Potential Enzyme Inhibitors : Benzyl diisopropyl 5-phosphonopentanoate and its hydrolysis product, 5-phosphonopentanoic acid, are studied as potential enzyme inhibitors (Weyna et al., 2007).

  • Cytotoxicity and Enzyme Inhibition : Non-natural amino acid precursors like NADPOPE show cytotoxic activity against certain organisms and inhibit enzymes like acetylcholinesterase (Líns et al., 2015).

  • X-Ray Imaging Applications : Certain organic compounds derived from this chemical family are being investigated for their potential in X-ray imaging, with noncytotoxic properties at specific concentrations (Gopan et al., 2021).

  • Biosynthetic Studies : Research on meta-functionalized phenylpentanoic acids gives insights into biosynthetic pathways, particularly in the hydroxylation of benzoic acid (Hiraga et al., 1998).

  • Industrial Applications : Bifunctional catalysts involving derivatives of pentanoic acid show potential for converting certain lactones and acids into useful industrial products (Al‐Naji et al., 2020).

  • HIV Research : A selective HIV-protease assay has been developed using a chromogenic amino acid derivative, aiding in the detection of the enzyme’s activity (Badalassi et al., 2002).

  • Cardiovascular Research : Analogues of 5,6-Epoxyeicosatrienoic Acid (EET) derived from these compounds have been shown to relax coronary arteries, indicating potential in treating coronary artery diseases (Yang et al., 2005).

Safety And Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

5-diphenylphosphorylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19O3P/c18-17(19)13-7-8-14-21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGXMYYGQYMICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCCCC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Diphenylphosphinyl)pentanoic acid

CAS RN

71140-70-0
Record name 5-(Diphenylphosphinyl)pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-(Diphenylphosphinyl)pentanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85XU9N374E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Sang, X Sun, S Feng, B Qin, J Ye, L Xie, J Gui - 2023 - researchsquare.com
Background Parkinson's disease (PD) is a neurological disorder characterized by motor and gastrointestinal dysfunctions. There is a significant need for more effective treatment options…
Number of citations: 2 www.researchsquare.com

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